molecular formula C24H14 B048552 Naphtho(2,3-j)fluoranthene CAS No. 205-83-4

Naphtho(2,3-j)fluoranthene

Cat. No. B048552
CAS RN: 205-83-4
M. Wt: 302.4 g/mol
InChI Key: ZQYVVUIWXIUAKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphtho(2,3-j)fluoranthene and its derivatives has been explored through various chemical routes. For instance, the reaction of transition-metal complexes has been employed to create new fluoranthene derivatives with specific substituents (Neidlein & Kux, 1994). Another route involves the ferric chloride oxidation/methanol reduction procedure from dimethoxynaphthalene to synthesize tetramethoxybenzo[j]fluoranthene, offering a straightforward approach to these compounds (Tate et al., 2014).

Molecular Structure Analysis

The molecular structure of naphtho(2,3-j)fluoranthene has been elucidated using various analytical techniques. X-ray and neutron diffraction studies have provided insights into the planarity and bond lengths within the fluoranthene structure, revealing the relationship of its geometry to that of naphthalene and benzene rings (Hazell, Jones, & Sowden, 1977).

Chemical Reactions and Properties

Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, illustrating its reactivity and potential for further functionalization. These reactions often involve the formation of complexes with transition metals, indicating its capacity to participate in organometallic chemistry (Oprunenko et al., 2002).

Physical Properties Analysis

The physical properties of naphtho(2,3-j)fluoranthene, such as solubility and crystalline structure, have been studied to understand its behavior in different environments. Enhancements in solubility, for example, can be achieved through the formation of inclusion complexes with cyclodextrin oligomers, which has implications for environmental remediation of PAH-contaminated sites (Park et al., 2018).

Chemical Properties Analysis

The chemical properties of naphtho(2,3-j)fluoranthene, including its reactivity and interaction with other molecules, are critical for understanding its applications and environmental impact. Studies on its metabolism by specific microorganisms highlight its degradation pathways, which are essential for bioremediation strategies (Lee et al., 2007).

Scientific Research Applications

  • It is used in the spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) to classify them as probe or nonprobe molecules and identify them in unknown mixtures (Tucker et al., 1991).

  • This compound plays a key role in the study of fluoranthenes by cyclodehydrogenation (Crawford & Supanekar, 1966).

  • Its derivatives are important for standardizing toxicological assessments and may have potential use as optoelectronic materials (Mohammad-Pour et al., 2018).

  • Naphtho(2,3-j)fluoranthene is also significant in the synthesis of related derivatives (Crawford & Supanekar, 1970).

  • It is identified as a C24H14 PAH produced during the burning of solid fuels like coal, wood, and biomass (Thomas & Wornat, 2008).

  • Its structure includes double bonds in specific positions, making it an interesting compound for chemical studies (Clar, Mullen, & Sanigök, 1969).

  • The compound has been used in cancer research, specifically in studies of tumor initiation in mice (Weyand et al., 1990).

  • Its biodegradation by white-rot fungus Pleurotus pulmonarius F043 indicates potential for bioremediation (Wirasnita & Hadibarata, 2016).

  • The compound's aromaticity, particularly in pentagonal rings, has been a subject of study in chemistry (Radenković, Tošović, & Đurđević Nikolić, 2015).

  • Naphtho(2,3-j)fluoranthene's solubility enhancement by Hydroxypropyl β-Cyclodextrin Oligomer is explored for PAH removal systems (Park, Choi, Cho, & Jung, 2018).

Safety And Hazards

Naphtho(2,3-j)fluoranthene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity with repeated exposure . The target organs are the kidney and liver . It is a ubiquitous pollutant in urban air and may pose risks to human health .

properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVVUIWXIUAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174481
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho(2,3-j)fluoranthene

CAS RN

205-83-4
Record name Naphtho(2,3-j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Crawford, VR Supanekar - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
With palladium sulphide on barium carbonate as catalyst for dehydrogenation and cycloisomerisation benzo[b]-naphtho[2,1-j]fluoranthene, benzo[a]naphtho[2,3-j]fluoranthene, and …
Number of citations: 1 pubs.rsc.org
GS Mohammad-Pour, RT Ly, DC Fairchild… - The Journal of …, 2018 - ACS Publications
A library of 12 dibenzo- and naphtho-fluoranthene polycyclic aromatic hydrocarbons (PAHs) with MW = 302 (C 24 H 14 ) was synthesized via a Pd-catalyzed fluoranthene ring-closing …
Number of citations: 14 pubs.acs.org
WD COTTERILL, R LIVINGSTONE, VW I - pubs.rsc.org
CONTENTS Organic chemistry Page 1 CONTENTS Organic chemistry Circular dichruisni studies. The pulegone oxides By T. 14. FEELEY and M. K. HARGREL4VES -4ddition of free …
Number of citations: 0 pubs.rsc.org
SP Bagley, MJ Wornat - Energy & fuels, 2013 - ACS Publications
Degradation of hydrocarbon aviation fuels to carbonaceous solid deposits in the pre-combustion environment, due to oxygen-free, high-temperature, high-pressure conditions, …
Number of citations: 37 pubs.acs.org
JL Durant, AL Lafleur, WF Busby Jr… - … /Genetic Toxicology and …, 1999 - Elsevier
Relatively little is known about the mutagenicity of C 24 H 14 PAH, a diverse group of five- and six-ring PAH, some of which are present at trace levels in the environment. To better …
Number of citations: 130 www.sciencedirect.com
ND Marsh, MJ Wornat - The Journal of Physical Chemistry A, 2004 - ACS Publications
Previous studies of polycyclic aromatic hydrocarbons (PAH) from a variety of combustion and pyrolysis systems have shown that certain aspects of the PAH product distribution, such as …
Number of citations: 9 pubs.acs.org
S Große Brinkhaus, JB Thiäner, C Achten - Analytical and bioanalytical …, 2017 - Springer
Due to several polycyclic aromatic hydrocarbons (PAHs) being highly carcinogenic and at the same time occurring at very low environmental concentrations up to the microgram per …
Number of citations: 28 link.springer.com
MJ Wornat, AF Sarofim, AL Lafleur - Symposium (International) on …, 1992 - Elsevier
In order to understand the pyrolytic transformations of coal-derived polycyclic aromatic compounds (PAC), we have pyrolyzed anthracene in argon at temperatures of 1200 to 1500 K in …
Number of citations: 57 www.sciencedirect.com
JL Durant, AL Lafleur, EF Plummer… - Environmental …, 1998 - ACS Publications
While it is known that urban airborne particles typically contain trace levels of bacterial mutagens and rodent carcinogens, little work has been done to identify chemicals in such …
Number of citations: 162 pubs.acs.org
JL Durant, WF Busby Jr, AL Lafleur, BW Penman… - Mutation Research …, 1996 - Elsevier
Polycyclic aromatic compounds (PAC) are ubiquitous pollutants in urban air that may pose risks to human health. In order to better assess the health risks associated with this class of …
Number of citations: 878 www.sciencedirect.com

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